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Compound of Interest

2-Benzyl-2-dimethylamino-1-(4-
Compound Name: )
morpholinophenyl)-1-butanone

Cat. No.: B048418

Introduction

Irgacure 369 is a highly efficient, versatile Type | photoinitiator used to initiate the
photopolymerization of unsaturated resins upon exposure to ultraviolet (UV) light.[1][2] Its
chemical name is 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1.[2] As a
Type | initiator, it undergoes a-cleavage upon UV absorption to form two free radicals, which
then initiate a chain polymerization reaction.[3] This rapid and efficient radical generation
makes it particularly suitable for a variety of microfabrication techniques, including
photolithography and two-photon polymerization (2PP), which are critical in research, drug
development, and biomedical engineering.[1][4] Irgacure 369 is especially effective in
pigmented or dark-colored systems and for curing thicker sections due to its high absorptivity in
the long-wave UV spectrum (350-380 nm).[1][2] These characteristics enable the precise
fabrication of complex micro- and nanostructures for applications ranging from drug delivery
systems and tissue engineering scaffolds to micro-electromechanical systems (MEMS).[5][6][7]

Mechanism of Action: Type | Photoinitiation

Irgacure 369 operates via a unimolecular fragmentation process known as a-cleavage.[3] Upon
absorption of UV photons, the molecule is promoted to an excited triplet state. From this state,
it cleaves at the bond adjacent to the carbonyl group, generating two distinct free radicals.[3]
Both of these radical species are capable of initiating the polymerization of monomers and
oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network.

[1]3]
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Caption: Photoinitiation mechanism of Irgacure 369.

Quantitative Data Summary

The optimal concentration of Irgacure 369 and other processing parameters are highly
dependent on the specific resin formulation, the desired feature resolution, and the
microfabrication technique employed. The following table summarizes typical parameters
reported in various applications.
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Experimental Protocols
Protocol 1: General Photolithography for 2D
Microstructure Fabrication

This protocol provides a general workflow for creating 2D microstructures using a photoresist
containing Irgacure 369. Parameters such as spin speeds and bake times are highly
dependent on the specific photoresist viscosity and desired thickness and should be optimized
accordingly.[12][13]
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General Photolithography Workflow
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Caption: Workflow for a standard photolithography process.
Methodology:
e Substrate Preparation:

o Clean the substrate (e.qg., silicon wafer, glass slide) using solvents like acetone and
isopropanol (IPA) in an ultrasonic bath to remove organic residues.[14]
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o Rinse thoroughly with deionized (DI) water and dry with a stream of nitrogen gas.[14]

o Perform a dehydration bake on a hot plate at 150-200°C for 5-15 minutes to remove any
surface moisture, which improves photoresist adhesion.[13][14]

o Photoresist Coating:

o Center the cooled substrate on the chuck of a spin coater.[13]

o Dispense the photoresist formulation containing Irgacure 369 onto the center of the
substrate. Use approximately 1 mL per inch of substrate diameter to avoid air bubbles.[12]
[14]

o Initiate the spin coating program. A typical two-stage process involves:

» Spread Cycle: Ramp to 500 rpm for 10 seconds to evenly spread the resist.[12]

= Spin Cycle: Ramp to a higher speed (e.g., 1000-4000 rpm) for 30-60 seconds to
achieve the desired thickness.[14]

o Soft Bake:

o Carefully transfer the coated substrate to a level hot plate.

o Bake at a temperature range of 65°C to 95°C for 1-5 minutes to evaporate the solvent
from the photoresist film.[12][14] This solidifies the film before exposure.

o Allow the substrate to cool to room temperature slowly.[12]

e UV EXxposure:

o Place the substrate in a mask aligner.

o Position the photomask over the substrate, ensuring gentle contact.

o Expose the substrate to UV light (typically i-line at 365 nm) with a specific dose (mJ/cm?).
The required dose depends on the resist thickness and sensitivity.[12] The presence of
Irgacure 369 facilitates efficient polymerization in the exposed regions.
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e Post-Exposure Bake (PEB):
o Transfer the substrate to a hot plate immediately after exposure.

o Perform a bake, often in two stages (e.g., 1 minute at 65°C followed by 2 minutes at
95°C), to complete the crosslinking reaction initiated by the UV exposure.[12][15]

o Alatent image of the pattern may become visible during this step.[15]
o Development:

o Immerse the substrate in a suitable developer solution (e.g., SU-8 developer, PGMEA)
and agitate gently.[14]

o The unexposed, unpolymerized regions of the resist will dissolve. Development time
depends on the film thickness.

o A whitish residue appearing after a brief rinse in IPA indicates under-development.[14]
e Rinse and Dry:

o After development, rinse the substrate with IPA for ~30 seconds to remove residual

developer.[14]

o Gently dry the substrate with a nitrogen gun to yield the final patterned microstructures.

Protocol 2: Two-Photon Polymerization (2PP) for 3D
Microstructure Fabrication

2PP is an additive manufacturing technique that allows for the creation of true 3D structures
with sub-micron resolution.[3][4] Irgacure 369 is frequently used in resin formulations for 2PP.

[4]118]
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(Dissolve Irgacure 369 in Monomer)

:
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:

3. Fabrication
(Voxel-by-Voxel Laser Writing)

:

4. Development
(Wash Away Uncured Resin)

5. Final 3D Structure

(Rinse & Dry)

Two-Photon Polymerization (2PP) Workflow
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Caption: Key stages in the 2PP microfabrication process.
Methodology:
e Resin Formulation:

o Prepare the photopolymerizable formulation. This typically consists of a
monomer/oligomer (e.g., SZ2080, PEGDA), a crosslinker, and the photoinitiator.[3]

o Dissolve Irgacure 369 into the monomer mixture, typically at a concentration of 0.5% to
2% by weight.[8][9] Ensure complete dissolution, using gentle heating or ultrasonication if
necessary. The formulation should be protected from ambient light.[2]

e Substrate Preparation:
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o Clean a glass substrate as described in Protocol 1 to ensure the fabricated structure
adheres properly.

o Mount the substrate onto the 2PP system's stage.

o Apply a droplet of the prepared resin onto the substrate.

o Fabrication Process:

o The 2PP process uses a tightly focused femtosecond-pulsed laser, typically in the near-
infrared range (e.g., 800 nm).[3][4]

o Polymerization is confined to the focal volume (voxel) where the photon density is high
enough to trigger two-photon absorption by Irgacure 369.[6]

o The laser focus is scanned in three dimensions according to a computer-aided design
(CAD) model to "write" the desired structure voxel by voxel.

o Key parameters to optimize are laser power, scanning speed, and hatching/slicing
distances, which together define the "fabrication window".[6][8]

e Development:

o After the laser writing process is complete, immerse the substrate in a suitable solvent
(e.g., isopropanol, acetone, or a specific developer depending on the resin) to wash away
the unpolymerized, liquid resin.

o The development time can range from several minutes to an hour.
e Final Structure:
o Perform a final rinse with fresh solvent (e.g., IPA) to remove any residue.

o The substrate is then dried, typically via critical point drying for delicate structures to
prevent collapse due to surface tension, or by gentle air drying for more robust structures.
The freestanding 3D microstructure remains attached to the substrate.

Characterization of Fabricated Structures
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After fabrication, it is essential to characterize the microstructures to ensure they meet design
specifications. Common techniques include:

e Scanning Electron Microscopy (SEM): To visualize the morphology, surface features, and
resolution of the fabricated structures.

o Atomic Force Microscopy (AFM): To obtain high-resolution topographical maps and
quantitative data on surface roughness.[16]

o Optical Profilometry: To measure feature heights and overall dimensions.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the degree of polymerization by
analyzing the disappearance of characteristic monomer bonds.[16]

o Dynamic Mechanical Analysis (DMA): To determine the viscoelastic properties (e.g., storage
modulus, loss modulus) of the cured polymer, which is crucial for applications in tissue
engineering and MEMS.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2676643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2676643/
https://opg.optica.org/ome/viewmedia.cfm?uri=ome-12-7-2550&html=true
https://www.researchgate.net/publication/235527887_Two-Photon_Polymerization_of_Biocompatible_Photopolymers_for_Microstructured_3D_Biointerfaces
https://www.researchgate.net/publication/269454943_The_Effect_of_Photo-initiator_on_the_Contrast_Curve_of_Negative-work_Photo-resist
http://sol-gel.net/wp-content/lomc/pdf/67.pdf
https://static.igem.org/mediawiki/2014/9/9f/TU_Eindhoven_Protocol_Photolithography.pdf
https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://microfab.chem.iastate.edu/sites/default/files/uploads/Manuals/Microfabrication%20SOPs.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/nanoscale-infrared-spectrometers/resource-library/an-202-chemical-characterization-of-polymeric-films-blends-and-self-assembled-monomers.html
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/nanoscale-infrared-spectrometers/resource-library/an-202-chemical-characterization-of-polymeric-films-blends-and-self-assembled-monomers.html
https://www.semanticscholar.org/paper/Characterization-of-Polymers-using-Dynamic-Analysis-Dunson/d43b66bd4744cf6646244a33bf7fab6d4fb9c9ea
https://www.semanticscholar.org/paper/Characterization-of-Polymers-using-Dynamic-Analysis-Dunson/d43b66bd4744cf6646244a33bf7fab6d4fb9c9ea
https://www.benchchem.com/product/b048418#microfabrication-techniques-using-irgacure-369-as-photoinitiator
https://www.benchchem.com/product/b048418#microfabrication-techniques-using-irgacure-369-as-photoinitiator
https://www.benchchem.com/product/b048418#microfabrication-techniques-using-irgacure-369-as-photoinitiator
https://www.benchchem.com/product/b048418#microfabrication-techniques-using-irgacure-369-as-photoinitiator
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

